molecular formula C21H24ClNO4 B6561684 2-(4-chlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide CAS No. 1091020-15-3

2-(4-chlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide

Cat. No.: B6561684
CAS No.: 1091020-15-3
M. Wt: 389.9 g/mol
InChI Key: PAAWFYLJCCFGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide, also known as CPOMPA, is a synthetic compound commonly used in scientific research and lab experiments. CPOMPA has a wide range of applications and is used in various scientific fields. CPOMPA has been studied extensively and has been found to have both biochemical and physiological effects.

Scientific Research Applications

2-(4-chlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide has been used in a variety of scientific research applications, including in the study of cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been used to study the effects of the compound on tumor growth and metastasis. In inflammation research, this compound has been used to study the effects of the compound on the inflammatory response. In neurodegenerative diseases, this compound has been used to study the effects of the compound on neurodegeneration.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide is not fully understood, but it is believed to act through a variety of pathways. It is thought to act as an anti-inflammatory agent, as well as an inhibitor of tumor growth and metastasis. It is also thought to act as an inhibitor of apoptosis, which is the process of programmed cell death.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as inhibit the production of the enzyme cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of the enzyme phospholipase A2 (PLA2). Additionally, this compound has been found to inhibit the growth of tumor cells and reduce metastasis.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be studied in a variety of cell types. Additionally, this compound is relatively stable and can be stored for extended periods of time. However, this compound does have some limitations for use in lab experiments. It is not water soluble, so it must be dissolved in a suitable solvent before use. Additionally, this compound is not very soluble in organic solvents, so it must be used in concentrations that are low enough to ensure solubility.

Future Directions

There are a number of potential future directions for 2-(4-chlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide research. One potential direction is to further explore the effects of this compound on inflammation and tumor growth. Additionally, further research could be done to explore the effects of this compound on other diseases, such as neurodegenerative diseases. Another potential direction is to explore the potential use of this compound as a therapeutic agent. Finally, further research could be done to explore the mechanism of action of this compound and to develop more effective and efficient synthesis methods.

Synthesis Methods

2-(4-chlorophenoxy)-N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}acetamide is synthesized by a process known as amide synthesis. This process involves the reaction of an amine and an acid chloride to form an amide. The amine used in this process is 4-chlorophenoxyacetic acid and the acid chloride is 4-(2-methoxyphenyl)oxan-4-ylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane. The reaction yields this compound as the product.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-25-19-5-3-2-4-18(19)21(10-12-26-13-11-21)15-23-20(24)14-27-17-8-6-16(22)7-9-17/h2-9H,10-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAWFYLJCCFGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.